molecular formula C21H25NO2 B6576047 3-phenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide CAS No. 376371-41-4

3-phenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide

Cat. No. B6576047
CAS RN: 376371-41-4
M. Wt: 323.4 g/mol
InChI Key: OZXLKPYJFSZSBG-UHFFFAOYSA-N
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Description

3-Phenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide, also known as 4-Phenyloxan-4-ylmethyl-3-phenylpropanamide, is an organic compound with a molecular formula of C16H19NO. This compound is a derivative of propanamide, and is a white to off-white powder or crystals with a melting point of 97-98°C. It is soluble in organic solvents such as ethanol and dimethyl sulfoxide, and is insoluble in water. 4-Phenyloxan-4-ylmethyl-3-phenylpropanamide is a versatile compound that has been used in a variety of scientific research applications, ranging from drug synthesis to biochemistry and physiology.

Scientific Research Applications

3-phenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide-4-ylmethyl-3-phenylpropanamide has been used in a variety of scientific research applications, ranging from drug synthesis to biochemistry and physiology. It has been used as an intermediate in the synthesis of various pharmaceuticals, such as anti-cancer agents, anti-inflammatory agents, and anticoagulants. It has also been used in the synthesis of various organic compounds, such as polymers, dyes, and surfactants. Additionally, 3-phenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide-4-ylmethyl-3-phenylpropanamide has been used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The exact mechanism of action of 3-phenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide-4-ylmethyl-3-phenylpropanamide is not well understood. However, it is believed that this compound may act as an inhibitor of some enzymes, such as cyclooxygenase-2 (COX-2). Additionally, it is thought that 3-phenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide-4-ylmethyl-3-phenylpropanamide may interact with proteins and other ligands, such as DNA and RNA, to affect their function.
Biochemical and Physiological Effects
3-phenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide-4-ylmethyl-3-phenylpropanamide has been found to have various biochemical and physiological effects. In laboratory studies, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, which are involved in the synthesis of prostaglandins. This inhibition of COX-2 activity has been found to reduce inflammation and pain in laboratory animals. Additionally, 3-phenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide-4-ylmethyl-3-phenylpropanamide has been found to have anticoagulant activity, which may be beneficial in the prevention and treatment of thrombosis and other cardiovascular diseases.

Advantages and Limitations for Lab Experiments

3-phenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide-4-ylmethyl-3-phenylpropanamide has several advantages as a research compound. It is a relatively stable compound that is easy to synthesize and is soluble in organic solvents. Additionally, it has a wide range of applications in scientific research, including drug synthesis, biochemistry, and physiology. However, there are some limitations to using 3-phenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide-4-ylmethyl-3-phenylpropanamide in laboratory experiments. This compound is not soluble in water, which can make it difficult to use in certain biological assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict the effects of this compound in certain experiments.

Future Directions

The use of 3-phenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide-4-ylmethyl-3-phenylpropanamide in scientific research is still in its early stages, and there are many potential future directions for this compound. Further research could be conducted to better understand the mechanism of action of this compound, as well as its effects on various biochemical and physiological processes. Additionally, further research could be conducted to explore the potential applications of this compound in drug synthesis, biochemistry, and physiology. Finally, further research could be conducted to explore the potential of this compound as an intermediate in the synthesis of other organic compounds, such as polymers, dyes, and surfactants.

Synthesis Methods

3-phenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide-4-ylmethyl-3-phenylpropanamide can be synthesized using a two-step process. The first step involves the reaction of phenylacetaldehyde and 4-phenyloxan-4-ylmethylmagnesium bromide in the presence of a base such as potassium carbonate. This reaction yields 4-phenyloxan-4-ylmethyl-3-phenylpropan-1-ol. The second step involves the reaction of 4-phenyloxan-4-ylmethyl-3-phenylpropan-1-ol with acetic anhydride in the presence of a base. This reaction yields 4-phenyloxan-4-ylmethyl-3-phenylpropanamide.

properties

IUPAC Name

3-phenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c23-20(12-11-18-7-3-1-4-8-18)22-17-21(13-15-24-16-14-21)19-9-5-2-6-10-19/h1-10H,11-17H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXLKPYJFSZSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide

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